2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester
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Overview
Description
2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester is a complex organic compound known for its unique spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester typically involves the formation of the spirocyclic core followed by esterification. One common method includes the reaction of a suitable diamine with a cyclobutanone derivative under controlled conditions to form the spirocyclic intermediate. This intermediate is then esterified using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential inhibitor for various enzymes and receptors, including receptor interaction protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules due to its stable spirocyclic structure.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets such as RIPK1. By inhibiting the kinase activity of RIPK1, the compound can block the activation of the necroptosis pathway, thereby showing therapeutic potential in treating various inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 2-(3-chloro-4-cyanophenyl)-3-methyl-, 1,1-dimethylethyl ester
- 2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-acetyl-, 1,1-dimethylethyl ester
- 2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-(4-penten-1-yl)-, 1,1-dimethylethyl ester
Uniqueness
The uniqueness of 2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester lies in its specific spirocyclic structure and the presence of the cyclobutyl group, which imparts distinct chemical properties and biological activities compared to its analogs .
Properties
Molecular Formula |
C17H30N2O2 |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
tert-butyl 8-cyclobutyl-2,8-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C17H30N2O2/c1-16(2,3)21-15(20)19-12-9-17(13-19)7-10-18(11-8-17)14-5-4-6-14/h14H,4-13H2,1-3H3 |
InChI Key |
CAUNCAHXVGPBDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C3CCC3 |
Origin of Product |
United States |
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